molecular formula C15H16N6O2S B4116369 N-(4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

N-(4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

Cat. No. B4116369
M. Wt: 344.4 g/mol
InChI Key: SASQJIBDPHREBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative and belongs to the class of thiosemicarbazones. It is known to exhibit various biochemical and physiological effects, making it an interesting compound for researchers to study.

Mechanism of Action

The exact mechanism of action of N-(4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act by inhibiting various enzymes involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of fungi and viruses.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound for researchers to study. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-(4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections. Another direction is to study its interactions with other molecules in order to gain a better understanding of its mechanism of action. Finally, there is a need for more in vivo studies to determine its safety and efficacy in animal models.

Scientific Research Applications

N-(4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been used in a variety of scientific research applications. One such application is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent. It has been shown to exhibit antitumor, antifungal, and antiviral activities.

properties

IUPAC Name

N-(4-nitrophenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c22-21(23)13-4-2-12(3-5-13)18-15(24)20-10-8-19(9-11-20)14-16-6-1-7-17-14/h1-7H,8-11H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASQJIBDPHREBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.